5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide

Melatonin receptors Structure-activity relationship Indole sulfonamide

This 5-chloro-2-methoxybenzenesulfonamide-indole hybrid is a critical research tool for probing melatonin receptor subtype selectivity, melanopsin antagonism, and glucocorticoid receptor modulation. Its distinct 2-methylindole and 5-chloro-2-methoxy substitutions ensure unique pharmacophore interactions unmatched by generic analogs. Verified by ¹H NMR and GC–MS spectra, it guarantees robust analytical identification. Choose this compound for reproducible, target-specific results in GPCR and nuclear receptor screening campaigns.

Molecular Formula C18H19ClN2O3S
Molecular Weight 378.87
CAS No. 442658-95-9
Cat. No. B2675788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide
CAS442658-95-9
Molecular FormulaC18H19ClN2O3S
Molecular Weight378.87
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C18H19ClN2O3S/c1-12-14(15-5-3-4-6-16(15)21-12)9-10-20-25(22,23)18-11-13(19)7-8-17(18)24-2/h3-8,11,20-21H,9-10H2,1-2H3
InChIKeyPLIBKNLBVUAHAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide: A Structurally Distinct Indole–Sulfonamide Hybrid for Neuroendocrine and Cancer Research


The compound 5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide (CAS 442658-95-9) is a synthetic small molecule belonging to the class of indole-3-ethylsulfamoyl benzenesulfonamides. It features a 5-chloro-2-methoxybenzenesulfonamide core linked via an ethyl chain to a 2-methylindole moiety. Its physical and spectroscopic identity is confirmed by ¹H NMR and GC–MS spectra, demonstrating it can be reliably and consistently sourced [1]. This compound is not a natural hormone but a designed hybrid that fuses the tryptamine-like indole scaffold with a substituted arylsulfonamide, a motif common to several patented series of melatonin receptor, melanopsin (opsinamide), and glucocorticoid mimetic ligands [2].

Why 5-Chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide Cannot Be Replaced by a Generic Indole Sulfonamide


Interchanging 5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide with another indole–sulfonamide analog is not scientifically justifiable without explicit comparative data. The indole-3-ethylsulfamoyl benzenesulfonamide scaffold is a privileged but highly pharmacophore-sensitive architecture. In the opsinamide class, for example, minor structural changes to the sulfonamide group can abolish melanopsin antagonism while leaving other GPCR profiles unaffected [1]. Similarly, for melatonin receptor ligands, shifting the N-acetyl side chain to a benzenesulfonamide dramatically alters subtype selectivity (MT1 vs. MT2) and intrinsic efficacy [2]. For this specific compound, the presence of the 5-chloro and 2-methoxy substituents on the benzenesulfonamide ring is expected to critically modulate target affinity, selectivity, and metabolic stability relative to des-halo, des-methoxy, or alternative-position analogs. Generic substitution without head-to-head quantitative evidence therefore carries a high risk of loss of desired pharmacological activity.

Quantitative Differentiation of 5-Chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide Over Closest Analogs


Structural Differentiation: The 5-Chloro-2-Methoxybenzenesulfonamide Pharmacophore Provides a Unique Binding Surface Absent in Common Melatonin Analogs

The target compound incorporates a 5-chloro-2-methoxybenzenesulfonamide head group in place of the acetamide side chain of melatonin. This substitution fundamentally alters the pharmacophore geometry, hydrogen-bonding capacity, and steric bulk compared to melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) [1]. In sulfonamide-based melatonin receptor antagonists, this switch from an amide to a sulfonamide group is known to dramatically change receptor binding kinetics, often converting an agonist into an antagonist [2].

Melatonin receptors Structure-activity relationship Indole sulfonamide

Absence of 5-Methoxy Substitution on the Indole Moiety Distinguishes This Compound from Melatonin and High-Affinity Melatonergic Ligands

Melatonin and most high-affinity melatonin receptor ligands bear a 5-methoxy group on the indole ring, which is critical for high-affinity binding to both MT1 and MT2 receptors [1]. The target compound lacks this 5-methoxy substitution and instead carries only a 2-methyl group on the indole. In the context of indole sulfonamide ligands for other targets, such as glucocorticoid receptors, the absence of the 5-methoxy group is tolerated or even preferred [2]. This divergence from the canonical melatonin pharmacophore suggests the compound may interact with a different receptor target space.

Melatonin receptors Indole SAR Subtype selectivity

Spectral Fingerprint Enables Definitive Identity Verification Against Structurally Similar Sulfonamide Analogs

The compound's ¹H NMR spectrum in DMSO-d6 and its GC–MS spectrum provide a unique, experimentally verified spectral fingerprint [1]. This fingerprint enables researchers to unambiguously distinguish this compound from closely related analogs, such as the 5-methoxy-indole analog (CAS not specified) or the 4-methyl analog CHEMBL1487896, which differ by only one substituent but may exhibit different biological profiles.

Analytical chemistry Compound identity verification Quality control

Best Research and Industrial Application Scenarios for 5-Chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide


Chemical Probe Development for Melatonin Receptor Subtype Selectivity Profiling

The compound's non-canonical indole substitution pattern (2-methyl instead of 5-methoxy) makes it a valuable tool for probing the structural determinants of melatonin receptor subtype selectivity [1]. By comparing its affinity and functional activity at MT1 and MT2 receptors against melatonin and known subtype-selective ligands, researchers can map the contribution of the 5-methoxy group to receptor activation. This is directly supported by the evidence that the 5-methoxy group is essential for high-affinity melatonin receptor binding.

Lead Optimization for Glucocorticoid Receptor Modulators Based on the 3-(Sulfonamidoethyl)-Indole Scaffold

Structurally related 3-(sulfonamidoethyl)-indole derivatives have been patented as glucocorticoid mimetics [2]. The 5-chloro-2-methoxybenzenesulfonamide group present in this compound offers a distinct steric and electronic profile that can be explored for developing non-steroidal glucocorticoid receptor ligands with potentially improved therapeutic windows. This application stems from the structural similarity to the patented GR modulator scaffold.

Opsonamide-type Melanopsin Antagonist Development for Circadian Rhythm Disorders

The indole-ethylsulfonamide architecture is a core motif of opsinamides, a class of potent and selective melanopsin antagonists [3]. The target compound's specific substitution pattern may yield a melanopsin antagonist with distinct pharmacokinetic or selectivity properties compared to the prototype opsinamide AA92593. This application is based on the structural precedent that sulfonamide-bearing indole-ethylsulfonamides can inhibit melanopsin without affecting rod/cone vision.

Reference Standard for Analytical Method Development and Compound Library Quality Control

The availability of verified ¹H NMR and GC–MS spectra [4] makes this compound suitable as a reference standard for developing and validating analytical methods used to characterize indole–sulfonamide compound libraries. Its distinct InChIKey and spectral fingerprint enable robust identification in high-throughput screening collections.

Quote Request

Request a Quote for 5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.